molecular formula C5H10O3S B14728768 4-Methyl-1,2-oxathiane 2,2-dioxide CAS No. 5455-50-5

4-Methyl-1,2-oxathiane 2,2-dioxide

Cat. No.: B14728768
CAS No.: 5455-50-5
M. Wt: 150.20 g/mol
InChI Key: MKJOLUXKAUKFIT-UHFFFAOYSA-N
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Description

4-Methyl-1,2-oxathiane 2,2-dioxide is a heterocyclic compound that contains both sulfur and oxygen atoms within its six-membered ring structure. This compound is part of the broader class of sultones, which are known for their unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2-oxathiane 2,2-dioxide can be achieved through several methods. One common approach involves the oxidation of 4-chloro-4-methyl-1,2-oxathiane 1-oxide, which is derived from the reaction of 3-methylbut-3-en-1-ol with thionyl chloride (SOCl2). The oxidation is typically carried out using hydrogen peroxide (H2O2) as the oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound often involve the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2-oxathiane 2,2-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Methyl-1,2-oxathiane 2,2-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-1,2-oxathiane 2,2-dioxide exerts its effects involves its ability to interact with various molecular targets. The sulfone group can form strong interactions with nucleophilic sites on enzymes and other proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,2-oxathiane 2,2-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in various fields .

Properties

CAS No.

5455-50-5

Molecular Formula

C5H10O3S

Molecular Weight

150.20 g/mol

IUPAC Name

4-methyloxathiane 2,2-dioxide

InChI

InChI=1S/C5H10O3S/c1-5-2-3-8-9(6,7)4-5/h5H,2-4H2,1H3

InChI Key

MKJOLUXKAUKFIT-UHFFFAOYSA-N

Canonical SMILES

CC1CCOS(=O)(=O)C1

Origin of Product

United States

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